molecular formula C8H8N2O B063247 3-(4-Pyridinyl)acrylamide CAS No. 180526-67-4

3-(4-Pyridinyl)acrylamide

Cat. No.: B063247
CAS No.: 180526-67-4
M. Wt: 148.16 g/mol
InChI Key: ZECBTQHPPSOJPN-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Pyridinyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It is widely used in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Pyridinyl)acrylamide is not fully understood. However, it is believed to act as a ligand for various enzymes and proteins. It has also been shown to interact with DNA, which may contribute to its biological activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-Pyridinyl)acrylamide in lab experiments is its unique properties. It is a versatile compound that can be used in various applications. Additionally, it is relatively easy to synthesize and is readily available. However, one of the main limitations is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the use of 3-(4-Pyridinyl)acrylamide in scientific research. One potential direction is the development of new catalysts for organic synthesis. Another potential direction is the development of new fluorescent probes for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion
In conclusion, this compound is a versatile compound that has been widely used in scientific research. Its unique properties make it useful in various applications, including organic synthesis, fluorescent probes, and drug development. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Further research is needed to fully understand its potential uses and limitations.

Synthesis Methods

The synthesis of 3-(4-Pyridinyl)acrylamide can be achieved through several methods. One of the most common methods is the reaction of 4-pyridinecarboxaldehyde with acrylamide in the presence of a catalyst. Another method involves the reaction of 4-pyridinecarboxylic acid with acryloyl chloride. Both methods yield high-quality this compound.

Scientific Research Applications

3-(4-Pyridinyl)acrylamide has been widely used in scientific research due to its unique properties. It has been used as a ligand in the development of new catalysts for organic synthesis. It has also been used as a fluorescent probe for the detection of metal ions. Additionally, it has been used as a building block in the synthesis of new drugs.

Properties

180526-67-4

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

(E)-3-pyridin-4-ylprop-2-enamide

InChI

InChI=1S/C8H8N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h1-6H,(H2,9,11)/b2-1+

InChI Key

ZECBTQHPPSOJPN-OWOJBTEDSA-N

Isomeric SMILES

C1=CN=CC=C1/C=C/C(=O)N

SMILES

C1=CN=CC=C1C=CC(=O)N

Canonical SMILES

C1=CN=CC=C1C=CC(=O)N

synonyms

2-Propenamide,3-(4-pyridinyl)-,(E)-(9CI)

Origin of Product

United States

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